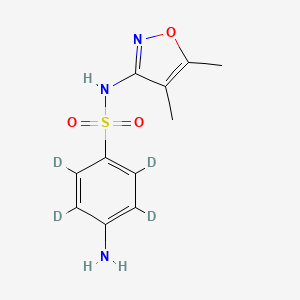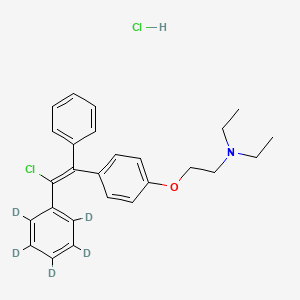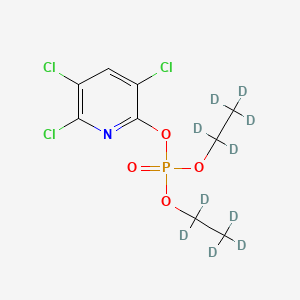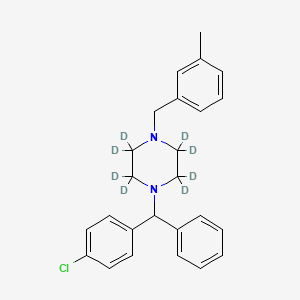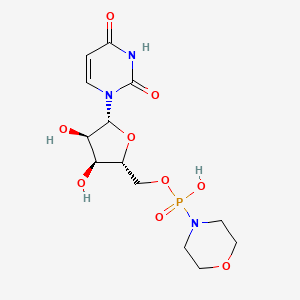
UMP-morpholidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
UMP-morpholidate is synthesized through the reaction of uridine monophosphate with morpholine and dicyclohexylcarbodiimide (DCC). The reaction typically involves the following steps:
Activation of UMP: UMP is activated by reacting with DCC to form an intermediate.
Coupling with Morpholine: The activated UMP intermediate is then coupled with morpholine to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
UMP-morpholidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the morpholine group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in coupling reactions to form UDP-sugar nucleotides.
Common Reagents and Conditions
Reagents: Common reagents include DCC, morpholine, and various nucleophiles.
Major Products
The major products formed from reactions involving this compound include various UDP-sugar nucleotides, which are essential intermediates in biochemical pathways .
Scientific Research Applications
UMP-morpholidate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of nucleotide analogs and other complex molecules.
Biology: It plays a crucial role in the study of nucleotide metabolism and enzyme mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of biochemical reagents and diagnostic tools
Mechanism of Action
UMP-morpholidate exerts its effects by acting as a reactant in the synthesis of UDP-sugar nucleotides. The mechanism involves the activation of UMP, followed by coupling with morpholine to form this compound. This compound then participates in further reactions to form UDP-sugar nucleotides, which are essential for various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-diphosphate (UDP): A direct product of UMP-morpholidate reactions.
Uridine 5’-triphosphate (UTP): Another nucleotide involved in similar biochemical pathways.
Cytidine 5’-monophosphomorpholidate: A similar compound used in the synthesis of cytidine diphosphate (CDP)-sugar nucleotides.
Uniqueness
This compound is unique due to its specific role in the synthesis of UDP-sugar nucleotides. Its ability to act as a key reactant in the Khorana-Moffatt procedure for synthesizing UDP-sugar nucleotides sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H20N3O9P |
|---|---|
Molecular Weight |
393.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |
InChI |
InChI=1S/C13H20N3O9P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1 |
InChI Key |
AJFNOZWHVDTKIH-HJQYOEGKSA-N |
Isomeric SMILES |
C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Canonical SMILES |
C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




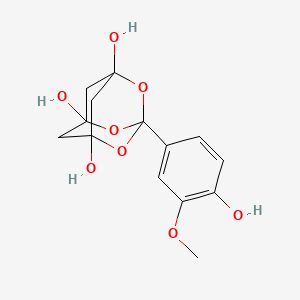
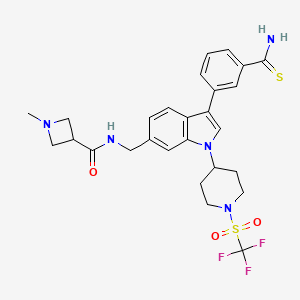
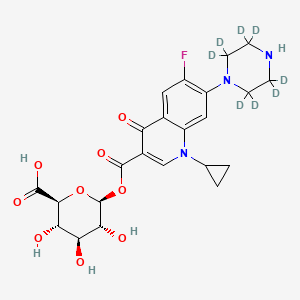

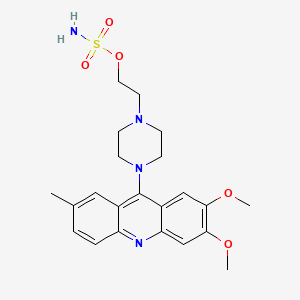

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
